3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
CAS No.: 2393030-89-0
Cat. No.: VC6774125
Molecular Formula: C12H16BFO4S
Molecular Weight: 286.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2393030-89-0 |
|---|---|
| Molecular Formula | C12H16BFO4S |
| Molecular Weight | 286.12 |
| IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C12H16BFO4S/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)19(14,15)16/h5-8H,1-4H3 |
| Standard InChI Key | NPHGTCXXRUOLBT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzene ring substituted at the 1- and 3-positions with a sulfonyl fluoride (–SO₂F) and a pinacol boronate ester (B(OC(CH₃)₂)₂), respectively . This meta-substitution pattern distinguishes it from its para-substituted isomer, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride, which has been more extensively documented . The boronate ester group enhances stability under ambient conditions while retaining reactivity in cross-coupling reactions, whereas the sulfonyl fluoride moiety offers electrophilic reactivity toward nucleophiles such as serine hydrolases .
Key Structural Parameters:
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Molecular Formula: C₁₂H₁₅BF₃O₄S
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Molecular Weight: 333.12 g/mol
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SMILES: FC(S(=O)(=O)C1=CC(=CC=C1)B2OC(C(O2)(C)C)(C)C)(F)F
Synthetic Methodologies
Sulfonyl Fluoride Functionalization
Alternatively, the sulfonyl fluoride group may be introduced post-boronation. Treatment of 3-bromophenylboronic acid pinacol ester with sulfuryl fluoride (SO₂F₂) under radical or nucleophilic conditions generates the sulfonyl fluoride . This stepwise approach minimizes side reactions and improves yield reproducibility.
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability in aqueous media (pH 6–8) but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing boronic acid and fluoride ions. The sulfonyl fluoride group reacts selectively with thiols and hydroxyl groups, making it valuable in bioconjugation .
Thermal Properties:
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Melting Point: 98–102°C (decomposition observed above 150°C)
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Storage Recommendations: 2–8°C in inert atmosphere
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, 1H, J = 8.0 Hz, aromatic), 7.89 (s, 1H, aromatic), 7.76 (d, 1H, J = 8.0 Hz, aromatic), 1.33 (s, 12H, BPin methyl) .
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¹¹B NMR (128 MHz, DMSO-d₆): δ 30.2 ppm (characteristic of sp²-hybridized boron) .
Applications in Research
Medicinal Chemistry
Sulfonyl fluorides are emerging as covalent inhibitors targeting enzymes like proteases and kinases. The boronate ester moiety facilitates further derivatization via Suzuki couplings, enabling the synthesis of bifunctional molecules such as PROTACs (proteolysis-targeting chimeras) . For example, analogs of this compound have been used to develop cereblon modulators for targeted protein degradation .
Materials Science
The compound serves as a precursor for boron-doped graphene and conductive polymers. Its sulfonyl fluoride group enables surface functionalization of nanomaterials, enhancing interfacial properties in electronic devices.
Comparative Analysis with Analogous Compounds
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